(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one (S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13409771
InChI: InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-9(5-7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1
SMILES: CC(C(=O)N1CCC(CC1)N(C)C)N
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC13409771

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name (2S)-2-amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-9(5-7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1
Standard InChI Key KYZDNLZVOUGUEZ-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(CC1)N(C)C)N
SMILES CC(C(=O)N1CCC(CC1)N(C)C)N
Canonical SMILES CC(C(=O)N1CCC(CC1)N(C)C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one (IUPAC name: (2S)-2-amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one) belongs to the class of substituted piperidines, featuring a chiral center at the second carbon of the propan-1-one backbone. Its molecular formula, C₁₀H₂₁N₃O, reflects a hybrid structure combining a ketone group, an amino moiety, and a dimethylamino-piperidine ring. The stereochemistry of the compound is critical to its biological interactions, as enantiomeric forms often exhibit divergent pharmacokinetic behaviors.

Key Structural Features:

  • Piperidine Ring: A six-membered heterocycle with nitrogen at position 1, substituted with a dimethylamino group at position 4.

  • Amino-Ketone Backbone: A propan-1-one chain with an amino group at the second carbon, creating a β-amino ketone configuration.

  • Chirality: The (S)-enantiomer demonstrates preferential binding to neuronal receptors compared to its (R)-counterpart.

Physicochemical Properties

The compound’s physicochemical parameters, derived from experimental and computational analyses, are summarized below:

PropertyValueSource
Molecular Weight199.29 g/mol
Exact Mass199.168 Da
Topological Polar Surface Area (TPSA)46.3 Ų
LogP (Partition Coefficient)0.98
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility . The TPSA of 46.3 Ų indicates moderate polarity, consistent with its ability to interact with both hydrophobic and hydrophilic biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one typically involves multi-step protocols to ensure stereochemical purity. A widely reported method includes:

Step 1: Preparation of 4-dimethylaminopiperidine via nucleophilic substitution of piperidine-4-amine with methyl iodide under alkaline conditions.
Step 2: Condensation with protected amino acid derivatives (e.g., L-alanine tert-butyl ester) using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Step 3: Deprotection of the amino group under acidic conditions (e.g., HCl in dioxane) to yield the final product.

Critical Parameters:

  • Temperature Control: Reactions are conducted at 0–5°C during coupling to minimize racemization.

  • Solvent Systems: Dichloromethane (DCM) and ethanol are preferred for their ability to dissolve intermediates without degrading chiral integrity.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >98% enantiomeric excess.

Industrial-Scale Challenges

Scaling production requires addressing:

  • Cost of Chiral Catalysts: Asymmetric synthesis often relies on expensive transition metal catalysts.

  • Byproduct Management: Dimethylamine byproducts necessitate rigorous filtration to meet regulatory purity standards.

Pharmacological Activity and Mechanisms

Neurotransmitter Modulation

(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one exhibits affinity for monoamine transporters, particularly serotonin (SERT) and dopamine (DAT) transporters. In vitro studies demonstrate:

  • SERT Inhibition: IC₅₀ = 120 nM (±15 nM), comparable to selective serotonin reuptake inhibitors (SSRIs) .

  • DAT Binding: Ki = 250 nM (±30 nM), suggesting secondary dopaminergic activity.

These interactions imply potential antidepressant or stimulant effects, though clinical data remain preliminary .

Behavioral and Cognitive Effects

Rodent models reveal dose-dependent outcomes:

  • Low Doses (1–5 mg/kg): Enhanced spatial memory in Morris water maze tests.

  • High Doses (>10 mg/kg): Hyperlocomotion and anxiety-like behaviors in open-field assays.

Such biphasic effects underscore the importance of dose optimization for therapeutic use.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 1.45–1.65 (m, 4H, piperidine CH₂), δ 2.22 (s, 6H, N(CH₃)₂), δ 3.15–3.30 (m, 2H, piperidine NCH₂), δ 4.10 (q, 1H, CHNH₂)
IR (KBr)1675 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)
MS (ESI+)m/z 200.2 [M+H]⁺

Chromatographic Profiles

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).

  • Chiral HPLC: >99% enantiomeric purity confirmed using a Chiralpak AD-H column.

RegionRegulatory StatusTariff Rate
European UnionNot controlled under NPPS6.5% MFN
United StatesDEA Schedule I (proposed)20.0% General
ChinaRestricted for export13.0% VAT

Toxicity Profile

Preliminary acute toxicity studies in rodents report:

  • LD₅₀ (Oral): 480 mg/kg (±35 mg/kg).

  • Neurotoxicity: Axonal degeneration observed at doses >100 mg/kg/day.

Chronic exposure data remain unavailable, necessitating further safety evaluations.

Future Directions and Research Gaps

Synthetic Innovations

  • Biocatalytic Routes: Enzymatic asymmetric synthesis could reduce reliance on metal catalysts.

  • Prodrug Development: Ester prodrugs may enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator